2-(5-Bromo-2-methoxyphenyl)-4-(chloromethyl)-5-methyl-1,3-oxazole
Overview
Description
2-(5-Bromo-2-methoxyphenyl)-4-(chloromethyl)-5-methyl-1,3-oxazole is a synthetic organic compound that belongs to the oxazole family This compound is characterized by the presence of a bromine atom, a methoxy group, a chloromethyl group, and a methyl group attached to an oxazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-Bromo-2-methoxyphenyl)-4-(chloromethyl)-5-methyl-1,3-oxazole typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Oxazole Formation: Cyclization of the brominated intermediate with appropriate reagents to form the oxazole ring.
Chloromethylation: Introduction of the chloromethyl group to the oxazole ring.
Methylation: Addition of a methyl group to the oxazole ring.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic steps to achieve higher yields and purity. This includes the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(5-Bromo-2-methoxyphenyl)-4-(chloromethyl)-5-methyl-1,3-oxazole undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine and chloromethyl groups can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under appropriate conditions.
Coupling Reactions: The bromine atom can be involved in coupling reactions such as Suzuki and Heck reactions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar solvents.
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted oxazoles, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
2-(5-Bromo-2-methoxyphenyl)-4-(chloromethyl)-5-methyl-1,3-oxazole has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(5-Bromo-2-methoxyphenyl)-4-(chloromethyl)-5-methyl-1,3-oxazole involves its interaction with specific molecular targets. The bromine and chloromethyl groups can form covalent bonds with nucleophilic sites in biological molecules, potentially leading to inhibition of enzymes or disruption of cellular processes. The methoxy group may enhance the compound’s lipophilicity, facilitating its passage through cell membranes.
Comparison with Similar Compounds
Similar Compounds
- 5-Bromo-2-methoxybenzenesulfonyl chloride
- 5-Bromo-2-methoxycinnamic acid
- 3-(5-Bromo-2-methoxyphenyl)-N-(2-chlorophenyl)acrylamide
Uniqueness
2-(5-Bromo-2-methoxyphenyl)-4-(chloromethyl)-5-methyl-1,3-oxazole is unique due to the combination of its functional groups and the oxazole ring structure. This combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for research and development.
Properties
IUPAC Name |
2-(5-bromo-2-methoxyphenyl)-4-(chloromethyl)-5-methyl-1,3-oxazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11BrClNO2/c1-7-10(6-14)15-12(17-7)9-5-8(13)3-4-11(9)16-2/h3-5H,6H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IVFLOYUTGFXTOK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(O1)C2=C(C=CC(=C2)Br)OC)CCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11BrClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.58 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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